Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride
CAS No.: 103565-40-8
Cat. No.: VC20740402
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103565-40-8 |
---|---|
Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 g/mol |
IUPAC Name | methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H |
Standard InChI Key | DPQPQVOUGGBIGS-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1=CC=C(C=C1)CN.Cl |
Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)CN.Cl |
Chemical Identity and Structure
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is an aromatic compound with a CAS registry number of 103565-40-8. The compound features a phenyl ring with an aminomethyl group at the para position and a propanoate methyl ester side chain . Its chemical structure combines several important functional groups: an ester moiety, an amino group, and an aromatic ring system.
Nomenclature and Identifiers
The compound is known by several names and identifiers in chemical databases and literature:
Property | Value |
---|---|
IUPAC Name | methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride |
Common Synonyms | Methyl 3-(4-Aminomethylphenyl)propionate HCl; 4-(AMinoMethyl)benzenepropanoic acid Methyl ester hydrochloride; 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride |
CAS Registry Number | 103565-40-8 |
PubChem Compound ID | 22282732 |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H |
Standard InChIKey | DPQPQVOUGGBIGS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)CN.Cl |
The compound's systematic naming reflects its structural components, with the hydrochloride portion indicating its salt form .
Physical and Chemical Properties
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.
Basic Physical Properties
Property | Value |
---|---|
Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 g/mol |
Physical State | Solid at room temperature |
Purity (Commercial) | Typically 95-97% |
Chemical Reactivity
The compound contains several reactive functional groups:
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The ester group can undergo hydrolysis to form the corresponding carboxylic acid
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The primary amine functionality allows for numerous derivatization reactions
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The hydrochloride salt form improves water solubility compared to the free base
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The aromatic ring system can participate in various electrophilic aromatic substitution reactions
These reactive sites make it versatile for chemical modifications and synthetic applications .
Applications and Research Significance
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride has several potential applications across different scientific and industrial fields.
Pharmaceutical Applications
The compound shares structural similarities with compounds that demonstrate biological activity. Research suggests it may have potential applications in pharmaceutical development, though specific therapeutic applications require further investigation.
Chemical Intermediate
Its functional group arrangement makes it valuable as a chemical building block in the synthesis of more complex molecules, including:
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Peptide-like structures
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Modified amino acid derivatives
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Specialty polymers
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Bioactive compounds
The aminomethyl group provides a convenient handle for conjugation chemistry, while the ester functionality allows for further modifications.
Parameter | Classification |
---|---|
Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
Precautionary Statements | P261-P280a-P304+P340-P305+P351+P338-P405-P501a |
Manufacturer | Product Number | Purity | Packaging | Approximate Price (USD) |
---|---|---|---|---|
Alfa Aesar | H51031 | 97% | 250mg | $60.50 |
Alfa Aesar | H51031 | 97% | 1g | $215.00 |
TRC | M220180 | Not specified | 100mg | $60.00 |
American Custom Chemicals Corporation | CHM0162539 | 95% | 1g | $629.53 |
Crysdot | CD12185069 | 95+% | 5g | $781.00 |
This pricing data indicates that the compound is a specialty chemical with relatively high cost per gram, suggesting complex synthesis or purification processes .
Research Findings
Recent scientific investigations have explored the potential biological activities of compounds with similar structures to Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride.
Structure-Activity Relationship
The presence of both the aminomethyl group and the ester moiety contributes to its potential biological interactions:
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The aminomethyl group can participate in hydrogen bonding and ionic interactions with biological targets
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The ester group provides a site for potential hydrolysis in biological systems
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The aromatic ring offers π-stacking possibilities with aromatic amino acid residues in proteins
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The flexible propanoate chain allows conformational adaptability for binding to receptors
These structural features make it a candidate for further structure-activity relationship studies.
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